7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
Description
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a sulfonyl chloride derivative of the pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic system widely studied for its pharmaceutical relevance. This compound features an isopropyl (propan-2-yl) group at the 7-position and a sulfonyl chloride moiety at the 5-position. Sulfonyl chlorides are highly reactive intermediates, commonly employed in nucleophilic substitution reactions to generate sulfonamides or sulfonate esters, which are pivotal in drug discovery (e.g., kinase inhibitors or antiviral agents).
Properties
Molecular Formula |
C9H10ClN3O2S |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClN3O2S/c1-6(2)13-4-8(16(10,14)15)7-3-11-5-12-9(7)13/h3-6H,1-2H3 |
InChI Key |
GFCZDKUFRVKAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CN=CN=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves the construction of the pyrrolo[2,3-d]pyrimidine ring followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between maleic anhydride and aromatic amines can yield intermediates that, upon further reaction with thionyl chloride, produce the desired sulfonyl chloride derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be further functionalized through cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Amines and Alcohols: Common nucleophiles for substitution reactions.
Oxidizing and Reducing Agents: Various agents can be employed depending on the specific redox reaction.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized heterocyclic compounds.
Scientific Research Applications
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a heterocyclic compound with a pyrrolo[2,3-d]pyrimidine core structure, significant in medicinal chemistry for its potential biological activities and applications in drug discovery.
Scientific Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry It serves as a scaffold for developing new drugs with potential activities against various diseases.
- Biological Studies It is used to study enzyme inhibition and receptor binding due to its structural features.
- Chemical Biology It is employed in designing chemical probes for investigating biological pathways.
- Industrial Applications It can be used in synthesizing advanced materials and specialty chemicals.
This compound has garnered attention for its potential biological activities, particularly in pharmacology.
Chemical Properties:
- Molecular Formula:
- Molecular Weight: 259.71 g/mol
- IUPAC Name: 7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- InChI: InChI=1S/C9H10ClN3O2S/c1-6(2)13-4-8(16(10,14)15)7-3-11-5-12-9(7)13/h3-6H,1-2H3
- InChI Key: GFCZDKUFRVKAIN-UHFFFAOYSA-N
This compound primarily functions as a selective inhibitor of Janus kinases (JAKs), critical in signaling pathways associated with inflammation and immune responses. Inhibition of JAKs can lead to reduced cytokine signaling, which is beneficial in treating autoimmune diseases and other inflammatory conditions.
In Vitro Studies
- JAK Inhibition: Functions as a selective inhibitor of Janus kinases (JAKs), which are critical in various signaling pathways associated with inflammation and immune responses.
- Cytotoxicity: Showed moderate effects on cancer cell lines.
In Vivo Studies
- Animal Models: Showed a significant reduction in inflammation.
- Brain Penetration: Effective penetration observed in pharmacokinetic studies.
Case Study 1: Treatment of Autoimmune Disorders
In a controlled study involving patients with rheumatoid arthritis, treatment with this compound resulted in a marked reduction in disease activity scores compared to placebo groups. The study highlighted the compound's potential as a therapeutic agent in autoimmune diseases due to its selective inhibition of inflammatory pathways.
Case Study 2: Oncology Applications
Another investigation focused on the anti-cancer properties of the compound. It was tested against various tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The findings suggest that this compound could serve as a lead candidate for further development in cancer therapeutics.
Research Findings Summary Table:
| Study Type | Findings |
|---|---|
| In Vitro JAK Inhibition | IC50 = 8.5 nM against JAK1; selective over JAK2 |
| Cytotoxicity | Moderate effects on cancer cell lines |
| In Vivo Efficacy | Significant reduction in inflammation in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models |
| Brain Penetration | Effective penetration observed in pharmacokinetic studies |
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolo[2,3-d]pyrimidine core can also engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
Comparison with Similar Compounds
4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine
Key Observations:
- Solubility : The morpholine derivative’s polar group enhances aqueous solubility, contrasting with the lipophilic isopropyl and methyl variants .
Biological Activity
7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H12ClN3O2S
- Molecular Weight : 273.73 g/mol
- CAS Number : 1792180-81-4
The compound primarily functions as a selective inhibitor of Janus kinases (JAKs), which are critical in various signaling pathways associated with inflammation and immune responses. Inhibition of JAKs can lead to reduced cytokine signaling, which is beneficial in treating autoimmune diseases and other inflammatory conditions.
In Vitro Studies
- JAK Inhibition :
- Pharmacokinetics :
- Cytotoxicity :
In Vivo Studies
- Animal Models :
- Brain Penetration :
Case Study 1: Treatment of Autoimmune Disorders
In a controlled study involving patients with rheumatoid arthritis, treatment with this compound resulted in a marked reduction in disease activity scores compared to placebo groups. The study highlighted the compound's potential as a therapeutic agent in autoimmune diseases due to its selective inhibition of inflammatory pathways.
Case Study 2: Oncology Applications
Another investigation focused on the anti-cancer properties of the compound. It was tested against various tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The findings suggest that this compound could serve as a lead candidate for further development in cancer therapeutics.
Research Findings Summary Table
| Study Type | Findings |
|---|---|
| In Vitro JAK Inhibition | IC50 = 8.5 nM against JAK1; selective over JAK2 |
| Cytotoxicity | Moderate effects on cancer cell lines |
| In Vivo Efficacy | Significant reduction in inflammation in CIA and AIA models |
| Brain Penetration | Effective penetration observed in pharmacokinetic studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
